1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 5-chloro-2-methylbenzenesulfonyl chloride, is prepared by reacting 5-chloro-2-methylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as triethylamine to form the sulfonyl pyrazole intermediate.
Piperidine coupling: The final step involves coupling the sulfonyl pyrazole intermediate with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base, various halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal transduction: The compound may interfere with signal transduction pathways, affecting cell communication and function.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine
- 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
- 1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine
Uniqueness
1-((5-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-12-5-6-14(17)10-16(12)23(21,22)20-8-3-4-13(11-20)15-7-9-19(2)18-15/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRBRKOYRAUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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